7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDZRXGQFNDHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine with phosphoryl trichloride in dimethylformamide (DMF) under heating conditions . The reaction is carried out at 353 K and stirred for 5 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophilic catalyst, activating carbonyl and imine groups through hybrid hydrogen- and halogen-bonding interactions . This activation facilitates various chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be contrasted with related imidazopyridine derivatives (Table 1). Key differences include substituent positions, electronic effects, and molecular weights.
Table 1: Structural and Functional Comparison of Imidazopyridine Derivatives
Key Insights
Substituent Effects on Reactivity :
- The 7-chloro substituent in the target compound increases electrophilicity compared to 7-methyl analogs (e.g., 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde ), which may slow aldehyde reactivity due to steric shielding.
- Nitro groups (e.g., in 4-nitrophenyl derivatives ) strongly withdraw electrons, enhancing the electrophilicity of the carbaldehyde group compared to chloro substituents.
Impact on Physicochemical Properties :
- Hydrochloride salts (e.g., 2-(4-chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine hydrochloride ) exhibit higher water solubility due to ionic character, whereas neutral chloro- or nitro-substituted derivatives are more lipophilic.
- Methoxy groups (e.g., 3,4-dimethoxyphenyl derivatives ) improve solubility in polar solvents, which is advantageous for biological applications.
Synthetic Variations :
- The Vilsmeier-Haack reaction using phosphoryl trichloride in DMF (as in ) is a common method for introducing carbaldehyde groups. However, substrates with electron-withdrawing groups (e.g., nitro) may require modified conditions to avoid over-oxidation.
Biological Implications :
- Chloro substituents at positions 2 and 7 may enhance binding to hydrophobic pockets in enzymes or receptors, whereas methyl groups (e.g., 3,7-dimethyl derivatives ) could reduce target affinity due to decreased polarity.
Biological Activity
7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 881041-66-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.
- Molecular Formula : C14H8Cl2N2O
- Molecular Weight : 291.13 g/mol
- Structure :
- The compound features a chloro-substituted imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant antitumor properties. For instance, a study demonstrated that various derivatives of imidazo[1,2-a]pyridine showed cytotoxic effects against several cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The presence of halogen substituents, such as chlorine, enhanced the cytotoxicity of these compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.6 |
| Another derivative | MCF-7 | 8.3 |
These results suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has also been explored. A series of compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. The following table summarizes the findings:
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| This compound | 0.04 |
| Reference Drug (Diclofenac) | 0.05 |
The compound demonstrated significant COX-2 inhibitory activity, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against various pathogens. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
These findings suggest that the compound may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their biological activities. Among these compounds, this compound was highlighted for its potent antitumor and anti-inflammatory effects.
Study Highlights:
- Objective : To evaluate the biological activity of synthesized imidazo[1,2-a]pyridine derivatives.
- Methodology : Compounds were tested using standard assays for cytotoxicity and enzyme inhibition.
- Results : The study found that the target compound exhibited an IC50 value of 5.6 µM against MDA-MB-231 cells and significant COX-2 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
